REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O1CCCC1>[C:16]1([CH2:15][CH2:14][CH2:13][N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[CH:2]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 10 C
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 40 C for 5 hrs
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5 C
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with slow addition of 100 ml water
|
Type
|
CUSTOM
|
Details
|
After the tetrahydrofuran was removed of by rotovap
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 100 ml ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 25 ml water
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on the rotovap
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
crystallized in the freezer
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CCCN1C=NC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |